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Compound of Interest

Compound Name: 2-Acetyloxirane

Cat. No.: B1328778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 2-acetyloxirane and its derivatives is paramount for

understanding their reactivity, biological activity, and potential applications in medicinal

chemistry and organic synthesis. This guide provides a comparative overview of the key

analytical techniques used to validate the structure of these chiral epoxides, supported by

experimental data and detailed methodologies.

Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural

determination of 2-acetyloxirane. Nuclear Magnetic Resonance (NMR) spectroscopy provides

detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals

the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies

characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 2-
acetyloxirane, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms.

¹H NMR Data

The ¹H NMR spectrum of 2-acetyloxirane in carbon tetrachloride (CCl₄) displays distinct

signals for the protons of the oxirane ring and the acetyl group.[1]
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-a 3.28 Doublet of doublets
J(a,b) = 4.3, J(a,c) =

2.7

H-b 2.96 Doublet of doublets
J(a,b) = 4.3, J(b,c) =

5.7

H-c 2.84 Doublet of doublets
J(a,c) = 2.7, J(b,c) =

5.7

CH₃ 1.96 Singlet N/A

Table 1: ¹H NMR spectral data for 2-acetyloxirane in CCl₄.[1]

¹³C NMR Data

Due to the lack of a readily available experimental ¹³C NMR spectrum for 2-acetyloxirane in

the public domain, a predicted spectrum based on computational methods is presented as an

alternative. The chemical shifts are estimated using established algorithms and provide a

valuable reference for experimental verification.

Carbon Predicted Chemical Shift (ppm)

C=O ~205

C-oxirane (CH) ~55

C-oxirane (CH₂) ~48

CH₃ ~25

Table 2: Predicted ¹³C NMR chemical shifts for 2-acetyloxirane.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of 2-acetyloxirane and insights into its

structure through fragmentation analysis. The fragmentation of small ketones and epoxides

typically involves cleavage adjacent to the functional groups.
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Expected Fragmentation Pattern

The mass spectrum of 2-acetyloxirane is expected to show a molecular ion peak (M⁺) at m/z

86. Key fragmentation pathways would likely involve the loss of the acetyl group or cleavage of

the oxirane ring.

m/z Fragment

86 [M]⁺

71 [M - CH₃]⁺

43 [CH₃CO]⁺

43 [C₂H₃O]⁺ (from oxirane cleavage)

Table 3: Expected major fragments in the mass spectrum of 2-acetyloxirane.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule. While a crystal structure for 2-acetyloxirane itself is not publicly available, analysis

of related oxirane-containing ketones in the Cambridge Structural Database (CSD) can offer

valuable comparative data on bond lengths and angles.

Bond/Angle Typical Range in Oxirane Ketones

C-C (oxirane) 1.45 - 1.49 Å

C-O (oxirane) 1.42 - 1.47 Å

C=O 1.20 - 1.23 Å

C-C(=O) 1.48 - 1.52 Å

∠C-O-C (oxirane) ~60°

∠C-C-C(=O) ~118 - 122°

Table 4: Typical bond lengths and angles in oxirane ketone structures.
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Chiral Analysis
As 2-acetyloxirane is a chiral molecule, determining its enantiomeric purity is crucial. Chiral

Gas Chromatography (GC) and Vibrational Circular Dichroism (VCD) are powerful techniques

for this purpose.

Chiral Gas Chromatography (GC)
Chiral GC utilizes a chiral stationary phase to separate the enantiomers of a volatile compound.

Experimental Protocol:

A common approach for the chiral separation of small polar molecules like epoxides involves

derivatization to enhance volatility and interaction with the chiral stationary phase, although

direct analysis is also possible.

Column: A capillary column coated with a chiral selector, such as a cyclodextrin derivative

(e.g., β-cyclodextrin).

Carrier Gas: Helium or Hydrogen.

Injector and Detector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature gradient is often employed to achieve optimal

separation. For example, starting at a lower temperature (e.g., 60 °C) and gradually

increasing to a higher temperature (e.g., 180 °C).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or

hexane) at a low concentration.

Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a

chiral molecule. It is a powerful tool for determining the absolute configuration of a molecule in

solution by comparing the experimental spectrum with that predicted by quantum chemical

calculations.

Experimental Protocol:
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Sample Preparation: A solution of the 2-acetyloxirane derivative is prepared in a suitable

solvent (e.g., CDCl₃ or CCl₄) at a concentration that provides an adequate signal-to-noise

ratio.

Instrumentation: A VCD spectrometer is used to acquire the spectrum in the mid-infrared

region.

Data Analysis: The experimental VCD spectrum is compared with the computationally

predicted spectrum for a known enantiomer (e.g., (R)-2-acetyloxirane). A good match

between the experimental and calculated spectra allows for the assignment of the absolute

configuration.

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for the structural validation of 2-
acetyloxirane derivatives and a conceptual representation of its potential role in a signaling

pathway, given the reactivity of epoxides with biological nucleophiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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